molecular formula C27H26ClN3O5 B4141397 2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4141397
M. Wt: 508.0 g/mol
InChI Key: RQWGRFBPDLEUIE-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and an ethoxyphenyl group

Preparation Methods

The synthesis of 2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl and methoxybenzyl groups. The final step involves the acylation of the imidazolidinone with the ethoxyphenyl acetamide. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and interference with cellular processes .

Comparison with Similar Compounds

Similar compounds include:

    1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Known for its use as a pesticide.

    4-Chlorophenyl 4-methoxyphenylmethanone: Used in organic synthesis and as an intermediate in pharmaceutical production.

    2-Methoxyphenyl isocyanate: Employed in the synthesis of urea derivatives.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O5/c1-3-36-23-14-8-20(9-15-23)29-25(32)16-24-26(33)31(21-10-6-19(28)7-11-21)27(34)30(24)17-18-4-12-22(35-2)13-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWGRFBPDLEUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 3
2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 5
2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 6
2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

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